

Application Note: Real-time FTIR Spectroscopy for Monitoring Camphorquinone Photopolymerization

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Compound of Interest

Compound Name: Camphorquinone

Cat. No.: B1214180

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Camphorquinone (CQ) is a widely used photoinitiator in dental resins and other photocurable biomaterials. Upon exposure to blue light, CQ initiates a free-radical polymerization of methacrylate monomers, leading to the rapid curing of the material. Monitoring the kinetics of this polymerization in real-time is crucial for optimizing material properties, ensuring complete conversion, and developing new formulations. Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for this purpose, providing quantitative data on the degree of monomer conversion as the reaction progresses. This application note provides a detailed protocol for using real-time FTIR spectroscopy to monitor the photopolymerization of **camphorquinone**-based systems.

Principle of the Method

The polymerization of methacrylate monomers involves the conversion of carbon-carbon double bonds (C=C) into single bonds (C-C) within the polymer backbone. The stretching vibration of the aliphatic C=C bond in methacrylate monomers gives rise to a characteristic absorption band in the infrared spectrum at approximately 1638 cm^{-1} .^{[1][2][3]} By monitoring the decrease in the intensity of this peak over time during photo-irradiation, the degree of conversion (DC) can be calculated in real-time. An internal standard, typically the aromatic C=C

stretching vibration from a monomer like BisGMA at around 1608 cm^{-1} , which remains unchanged during the reaction, is often used for normalization to improve accuracy.[4]

Experimental Setup

A typical experimental setup for real-time FTIR monitoring of photopolymerization consists of:

- FTIR Spectrometer: Equipped with a rapid-scanning capability.
- Attenuated Total Reflectance (ATR) Accessory: An ATR accessory with a diamond crystal is ideal for analyzing viscous resin samples.[1][3][5]
- Light Curing Unit (LCU): A dental LCU or a collimated light source with an appropriate wavelength range to activate the **camphorquinone** (typically blue light, $\sim 400\text{-}500\text{ nm}$).[5][6]
- Sample Mold: A custom-made mold (e.g., from silicone) to control the sample thickness on the ATR crystal.[1]

Experimental Protocols

Protocol 1: Real-time Monitoring of Degree of Conversion

This protocol details the steps for monitoring the polymerization kinetics of a **camphorquinone**-containing resin composite.

Materials:

- Experimental or commercial resin composite containing **camphorquinone** and a co-initiator (e.g., ethyl 4-(dimethylamino)benzoate, EDMAB).[6]
- FTIR spectrometer with an ATR accessory.
- Light Curing Unit.
- Silicone mold (e.g., 3 mm diameter, 0.1 mm height).[1]
- PET foil.[1]

Procedure:

- Instrument Setup:
 - Configure the FTIR spectrometer for real-time data acquisition. Set the spectral resolution to 8 cm^{-1} and the number of scans per spectrum to 4.[\[1\]](#)[\[4\]](#)
 - Set the data acquisition rate to 2 spectra per second.[\[1\]](#)[\[4\]](#)
- Sample Preparation:
 - Place the silicone mold onto the ATR diamond crystal.
 - Dispense an uncured composite sample into the mold, ensuring it completely covers the crystal.[\[1\]](#)
 - Place a PET foil on top of the sample to prevent oxygen inhibition.[\[1\]](#)
- Data Acquisition:
 - Position the light guide of the LCU perpendicular to and in contact with the PET foil.
 - Start the real-time FTIR data acquisition.
 - After a few seconds of baseline recording, activate the LCU for the desired irradiation time (e.g., 3s, 10s, or 20s).[\[1\]](#)
 - Continue collecting spectra for a total of 5 minutes to monitor post-cure polymerization.[\[1\]](#)
- Data Analysis:
 - Calculate the degree of conversion (DC) at each time point using the following formula, based on the decrease in the peak height or area of the aliphatic C=C absorption band ($\sim 1638\text{ cm}^{-1}$) relative to the aromatic C=C internal standard ($\sim 1608\text{ cm}^{-1}$):
 - Plot the DC as a function of time to obtain the polymerization kinetic curve.

- The maximum polymerization rate (R_{max}) can be determined from the first derivative of the DC vs. time plot.[\[1\]](#)

Data Presentation

The quantitative data obtained from real-time FTIR experiments can be summarized in tables for clear comparison of different formulations or curing conditions.

Formulation/Curing Protocol	Irradiation Time (s)	Radiant Exitance (mW/cm^2)	Degree of Conversion (DC) at 5 min (%) [1]	Maximum Polymerization Rate (R_{max}) (%/s) [1]
Tetric PowerFill (0.1 mm depth)	3	3044	65.2	15.8
Tetric PowerFill (0.1 mm depth)	10	1188	68.5	8.2
Tetric PowerFill (0.1 mm depth)	20	1204	70.1	6.5
Tetric PowerFlow (0.1 mm depth)	3	3044	72.4	18.1
Tetric PowerFlow (0.1 mm depth)	10	1188	75.3	9.5
Tetric PowerFlow (0.1 mm depth)	20	1204	76.8	7.8

Photoinitiator System (in BisGMA/TEGDMA)	Degree of Conversion (DC) (%) [7] [8]	Depth of Cure (mm) [7] [8]
CQ + EDMAB	59.3	4.2
CQ + EDMAB + DPI	60.1	3.9
PQ + DPI	58.9	2.5
PQ + EDMAB + DPI	59.8	2.8

CQ: **Camphorquinone**, EDMAB: Ethyl 4-N,N-dimethylaminobenzoate, DPI: Diphenyliodonium salt, PQ: Phenanthrenequinone

Visualizations

Camphorquinone Photopolymerization Pathway

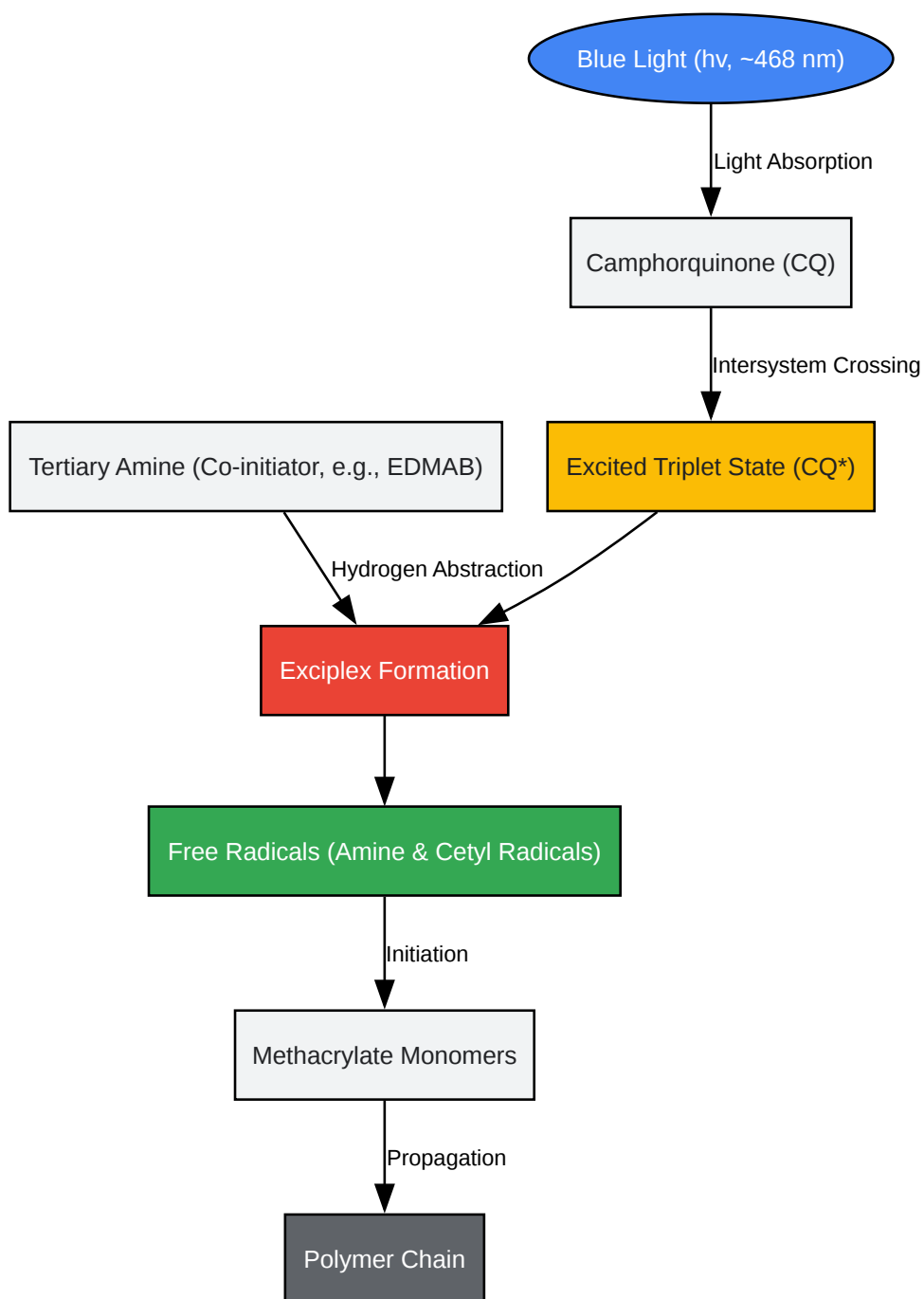


Figure 1: Camphorquinone Photoinitiation and Polymerization Pathway

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Caption: **Camphorquinone** Photoinitiation Pathway

Experimental Workflow for Real-time FTIR Monitoring

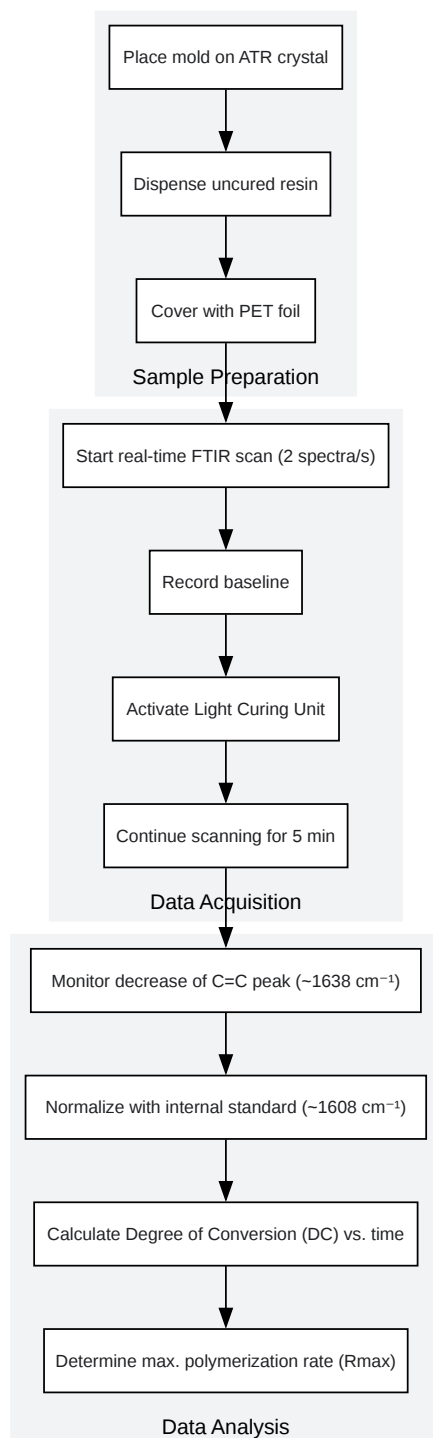


Figure 2: Experimental Workflow for Real-time FTIR Monitoring

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Caption: Real-time FTIR Experimental Workflow

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